molecular formula C14H23NO B8439151 4-(4-methoxyphenyl)-N-(1-methylethyl)butylamine

4-(4-methoxyphenyl)-N-(1-methylethyl)butylamine

Cat. No. B8439151
M. Wt: 221.34 g/mol
InChI Key: UJEBDQBUVMAMLE-UHFFFAOYSA-N
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Patent
US04471116

Procedure details

A solution of (50 ml) isopropylamine and 4-(4-methoxyphenyl)butyl bromide (13.7 g) in a glass lined vessel was heated under nitrogen (initial pressure, 500 psi) for 12 hours at 100° C. The solvent was removed in vacuo and water (200 ml) was added to the residue. The solution was acidified with concentrated hydrochloric acid and the solution was extracted with ether. The extract was dried over potassium carbonate and the solvent was removed in vacuo. The residue, 4-(4-methoxyphenyl)-N-(1-methylethyl)butylamine, weighed 9.3 g (75%). The identity and purity (94.8%) of the product was determined by mass spectrum and gas chromatography.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12]Br)=[CH:5][CH:4]=1.[CH:14]([NH2:17])([CH3:16])[CH3:15]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][NH:17][CH:14]([CH3:16])[CH3:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCCBr
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and water (200 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CCCCNC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.